molecular formula C15H15N3O B6027615 3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B6027615
M. Wt: 253.30 g/mol
InChI Key: CXHMMBSVAPYKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as DMPP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DMPP belongs to the class of pyrazolopyridine derivatives and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been reported to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This compound has also been found to bind to the dopamine D2 receptor, a target for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, this compound has been found to possess analgesic and anti-inflammatory properties. This compound has also been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several advantages and limitations for use in laboratory experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. This compound also has limited data on its toxicity and pharmacokinetics, which can hinder its use in preclinical and clinical studies.

Future Directions

There are several future directions for research on 3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one. One direction is to further investigate its anticancer activity and explore its potential as a chemotherapy agent. Another direction is to study its effects on neurological disorders such as Parkinson's disease and Huntington's disease. This compound can also be explored for its potential as a building block for the synthesis of novel materials with unique properties. Finally, more research is needed to understand the mechanism of action of this compound and its potential for use in various fields.

Synthesis Methods

3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can be synthesized through several methods, including the reaction of 4-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with acetic anhydride. Another method involves the reaction of 4-methylphenylhydrazine with 3,4-dimethylpyridine-2,5-dione in the presence of a catalyst. Both methods have been reported to yield this compound with high purity and yield.

Scientific Research Applications

3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. This compound has also been reported to possess anti-inflammatory and analgesic properties. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

3,4-dimethyl-1-(4-methylphenyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-4-6-12(7-5-9)18-15-14(11(3)17-18)10(2)8-13(19)16-15/h4-8H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHMMBSVAPYKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=CC(=O)N3)C)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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